molecular formula C18H24ClN3 B14213532 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine CAS No. 827601-89-8

6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine

Cat. No.: B14213532
CAS No.: 827601-89-8
M. Wt: 317.9 g/mol
InChI Key: NQBUHPRIALYKMD-UHFFFAOYSA-N
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Description

6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with 5-aminopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Investigated for its potential as a fluorescent dye for labeling biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.

    6-Chloro-9-(4-aminobutylamino)-1,2,3,4-tetrahydroacridine: A structurally similar compound with a shorter alkyl chain.

Uniqueness

6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for distinct interactions with biological molecules. The presence of the 5-aminopentylamino group provides unique properties that differentiate it from other acridine derivatives, making it a valuable compound for various applications.

Properties

CAS No.

827601-89-8

Molecular Formula

C18H24ClN3

Molecular Weight

317.9 g/mol

IUPAC Name

N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)pentane-1,5-diamine

InChI

InChI=1S/C18H24ClN3/c19-13-8-9-15-17(12-13)22-16-7-3-2-6-14(16)18(15)21-11-5-1-4-10-20/h8-9,12H,1-7,10-11,20H2,(H,21,22)

InChI Key

NQBUHPRIALYKMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCN

Origin of Product

United States

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